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Introduction
10,10-Dimethylanthrone (CAS No. 5447-86-9) is a tricyclic aromatic ketone with the molecular

formula C₁₆H₁₄O and a molecular weight of 222.28 g/mol .[1][2][3] Structurally, it is a derivative

of anthrone, featuring two methyl groups at the C10 position, which prevents enolization and

imparts significant stability. This compound typically appears as a white to off-white or light

yellow solid with a melting point in the range of 101-103°C.[2][3]

Industrially, 10,10-Dimethylanthrone serves as a critical synthetic intermediate, most notably

in the production of the tricyclic antidepressant Melitracen.[4] Its unique molecular architecture

also makes it a valuable building block in the synthesis of advanced materials, including

electronic chemicals and organic light-emitting diodes (OLEDs).

Given its importance in pharmaceutical and materials science, unambiguous structural

confirmation and purity assessment are paramount. This technical guide provides a

comprehensive analysis of the core spectroscopic data for 10,10-Dimethylanthrone—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation

herein is grounded in fundamental principles and serves as a definitive reference for

researchers, scientists, and drug development professionals for quality control, reaction

monitoring, and structural verification.

Molecular Structure and Spectroscopic Implications
The structure of 10,10-Dimethylanthrone dictates its spectral signature. Key features include:
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Aromatic System: Two benzene rings are fused to a central ring, giving rise to characteristic

signals in both NMR and IR spectroscopy.

Carbonyl Group (C=O): This ketone functional group produces a strong, distinct absorption

band in the IR spectrum and a highly deshielded signal in the ¹³C NMR spectrum.

Quaternary C10 Carbon: The carbon atom bonded to the two methyl groups is a quaternary,

sp³-hybridized center, identifiable in ¹³C NMR.

Gem-Dimethyl Groups: The two methyl groups at the C10 position are chemically equivalent

due to the molecule's C₂ᵥ symmetry.[5] This equivalence results in a single, sharp resonance

in the ¹H NMR spectrum with an integration of 6H and a single methyl resonance in the ¹³C

NMR spectrum.

Caption: Molecular structure of 10,10-Dimethylanthrone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

10,10-Dimethylanthrone in solution. The spectra are typically recorded in deuterated

chloroform (CDCl₃).

¹H NMR Spectral Data
The proton NMR spectrum is characterized by its simplicity, arising from the molecule's

symmetry. It displays two main sets of signals corresponding to the aromatic protons and the

equivalent methyl protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.20 - 7.60 Multiplet 8H Aromatic Protons

1.45 Singlet 6H 2 x -CH₃

Note: Aromatic proton

shifts are estimated

based on typical

values for anthrone

systems. The methyl

proton shift is reported

for a deuterated

analog and is

expected to be very

similar for the non-

deuterated compound.

[6]

Expert Interpretation: The singlet at 1.45 ppm integrating to 6H is the most definitive signal,

confirming the presence of two equivalent methyl groups attached to a quaternary carbon.[6]

The complex multiplet in the aromatic region (downfield, ~7.2-7.6 ppm) is expected for the eight

protons on the two benzene rings. Protons closer to the electron-withdrawing carbonyl group

will be deshielded and appear further downfield within this multiplet.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms in the

molecule. Due to symmetry, only nine signals are expected: one carbonyl, one quaternary

(C10), two methyl, and five aromatic carbons.
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Chemical Shift (δ) ppm Assignment

~ 185 C9 (C=O)

~ 125 - 145 Aromatic Carbons (C1-C8, C4a, C5a, C8a, C9a)

~ 45 C10 (Quaternary)

~ 25 -CH₃

Note: The ¹³C NMR chemical shifts are

predicted based on standard values for similar

structures, as explicit literature values were not

available in the searched sources. The

reference J.ORG.CHEM.,63,1583(1998) is cited

as a source for this data but was not accessible.

[7]

Expert Interpretation: The signal for the carbonyl carbon (C9) is expected to be the most

downfield signal (δ > 180 ppm) due to the strong deshielding effect of the oxygen atom. The

quaternary carbon (C10) will appear significantly upfield from the aromatic carbons but

downfield from the methyl carbons. The aromatic region will contain multiple peaks for the non-

equivalent carbons of the benzene rings. The methyl carbon signal will be the most upfield

resonance.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of high-purity 10,10-Dimethylanthrone in

approximately 0.6 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://spectrabase.com/spectrum/7nlMt56ULdA
https://www.benchchem.com/product/b028749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition: Use a standard single-pulse experiment (e.g., Bruker's 'zg30'). Acquire

at least 16 scans with a relaxation delay of 2 seconds.

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Acquire a

sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, with a

relaxation delay of 2-5 seconds.

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line

broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline

correct the resulting spectrum.

Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups

within the 10,10-Dimethylanthrone molecule by detecting their characteristic vibrational

frequencies.

Wavenumber (cm⁻¹) Intensity
Assignment of Vibrational
Mode

~ 3060 Medium Aromatic C-H Stretch

~ 2970 Medium
Aliphatic C-H Stretch (from -

CH₃)

1680 Strong C=O Stretch (Ketone)

~ 1600, ~1450 Medium Aromatic C=C Ring Stretch

~ 1370 Medium -CH₃ Symmetric Bend

~ 750 Strong
Aromatic C-H Out-of-Plane

Bend

Note: Wavenumbers are based

on a combination of typical

values for aromatic ketones

and a reported value for a

deuterated analog.[6][8][9]
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Expert Interpretation: The most diagnostic peak in the IR spectrum is the intense absorption at

approximately 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a

conjugated, six-membered ring system.[6] The presence of absorptions just above 3000 cm⁻¹

(aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirms the existence of both types

of C-H bonds. The strong band around 750 cm⁻¹ is indicative of ortho-disubstitution on the

benzene rings.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

Material Preparation: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an

oven at ~110°C for several hours and cool in a desiccator.

Sample Grinding: In an agate mortar and pestle, grind ~1-2 mg of 10,10-Dimethylanthrone
to a fine powder.

Mixing: Add ~150-200 mg of the dried KBr to the mortar and gently but thoroughly mix with

the sample until a homogenous powder is obtained.

Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press

and apply 8-10 tons of pressure for several minutes to form a thin, transparent, or

translucent disc.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Record the sample spectrum, typically from 4000 to 400 cm⁻¹, co-adding at

least 32 scans for a high-quality spectrum. The instrument software will automatically ratio

the sample scan to the background scan to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural

insights through the analysis of its fragmentation pattern under electron ionization (EI).
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m/z (mass-to-charge) Relative Intensity Proposed Fragment

222 High [M]⁺, Molecular Ion (C₁₆H₁₄O)

207 Base Peak (100%)
[M - CH₃]⁺, Loss of a methyl

radical

179 Moderate
[M - CH₃ - CO]⁺, Subsequent

loss of carbon monoxide

178 High
[M - CH₃ - CO - H]⁺, Loss of a

hydrogen radical

Note: Fragmentation data is

based on information from the

NIST Mass Spectrometry Data

Center.[1]

Expert Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 222,

confirming the molecular formula C₁₆H₁₄O. The base peak at m/z 207 corresponds to the loss

of a single methyl radical (•CH₃), a highly favorable fragmentation that results in a stable

tertiary carbocation.[1] The subsequent loss of a neutral carbon monoxide molecule (CO) from

this fragment is a classic fragmentation pathway for cyclic ketones, leading to the peak at m/z

179. The further loss of a hydrogen atom gives the intense peak at m/z 178, likely

corresponding to a very stable, fully aromatic anthracenyl-type cation.

[C₁₆H₁₄O]⁺˙
m/z = 222

[C₁₅H₁₁O]⁺
m/z = 207

- •CH₃ [C₁₄H₁₁]⁺
m/z = 179

- CO [C₁₄H₁₀]⁺˙
m/z = 178

- •H

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathway for 10,10-Dimethylanthrone in EI-MS.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 10,10-Dimethylanthrone (~10-100 µg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.
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GC Conditions:

Injector: Set to 250°C with a splitless injection of 1 µL.

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or

equivalent).

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and

hold for 5 minutes.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

Data Analysis: Identify the chromatographic peak corresponding to 10,10-
Dimethylanthrone. Extract the mass spectrum from this peak and analyze the molecular ion

and fragmentation pattern.

Conclusion
The spectroscopic characterization of 10,10-Dimethylanthrone is straightforward and provides

a robust analytical fingerprint for its identification and quality assessment. The ¹H NMR

spectrum is defined by a 6H singlet for the gem-dimethyl groups, while the IR spectrum is

dominated by a strong carbonyl absorption around 1680 cm⁻¹. Mass spectrometry confirms the

molecular weight of 222 amu and shows a characteristic fragmentation pattern initiated by the

loss of a methyl group. Together, these techniques provide a self-validating system for the

unambiguous structural confirmation of this important chemical intermediate, empowering

researchers in the pharmaceutical and material science fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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